

Application Notes and Protocols for TP-16 Administration in In Vivo Studies

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Compound of Interest

Compound Name: TP-16
Cat. No.: B12426746

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Introduction

TP-16 is a novel, potent, and selective antagonist of the prostaglandin E2 (PGE2) receptor 4 (EP4).[1][2][3] The EP4 receptor is a key mediator of immunosuppression within the tumor microenvironment.[1][2][4][5] PGE2, often abundant in tumors, binds to EP4 on various immune cells, particularly immunosuppressive myeloid cells (IMCs), such as M2-polarized macrophages and myeloid-derived suppressor cells (MDSCs).[1][2][4][5] This interaction promotes an immunosuppressive milieu that hinders anti-tumor immune responses. **TP-16** blocks this signaling, thereby reprogramming IMCs to a more immunostimulatory phenotype, which enhances the infiltration and activity of cytotoxic T-lymphocytes (CTLs) against the tumor.[1][2][3][6] These application notes provide detailed protocols for the in vivo administration and dosage of **TP-16** based on preclinical studies in colorectal cancer models.

Data Presentation

The following tables summarize the in vivo efficacy of **TP-16** as a monotherapy and in combination with anti-PD-1 immunotherapy in a murine syngeneic colorectal cancer model (CT26).

Table 1: Monotherapy Efficacy of **TP-16** in CT26 Tumor Model

Dosage (mg/kg, oral)	Treatment Schedule	Tumor Growth Inhibition (TGI)	Reference Compound Comparison
37.5	Daily	26.2%	-
75	Daily	47.4%	Superior to Celecoxib (100 mg/kg)
150	Daily	47.6%	More efficacious than E7046 (150 mg/kg)

Data extracted from Lu W, et al. EMBO Mol Med. 2021.[1][3]

Table 2: Combination Therapy Efficacy of **TP-16** and Anti-PD-1

Treatment Group	Treatment Schedule	Outcome
TP-16 + Anti-PD-1	Daily (TP-16), Intermittent (Anti-PD-1)	Significantly impeded tumor progression and prolonged survival

Based on findings from Lu W, et al. EMBO Mol Med. 2021.[1][2]

Experimental Protocols

1. Materials and Reagents

- Compound: **TP-16** (selective EP4 antagonist)
- Vehicle: 0.5% (w/v) carboxymethylcellulose sodium (CMC-Na) in sterile phosphate-buffered saline (PBS)

- Animal Model: BALB/c mice (6-8 weeks old) for syngeneic models; BALB/c nude mice for T-cell dependency studies.
- Tumor Cells: CT26 murine colorectal carcinoma cell line.
- Combination Agent (optional): Anti-mouse PD-1 antibody.
- Equipment: Oral gavage needles, calipers, sterile surgical tools (for orthotopic models if applicable), flow cytometer.

2. Protocol for In Vivo Efficacy Study in a Syngeneic Mouse Model

This protocol is based on the methodology described by Lu W, et al. (2021).[1][3]

a. Cell Culture and Tumor Implantation:

- Culture CT26 cells in appropriate media until they reach the logarithmic growth phase.
- Harvest and resuspend the cells in sterile PBS at a concentration of 1×10^7 cells/100 μ L.
- Subcutaneously inject 100 μ L of the cell suspension into the flank of each BALB/c mouse.
- Monitor tumor growth regularly using calipers.

b. Preparation of **TP-16** Formulation:

- Prepare a stock solution of **TP-16** in a suitable solvent (e.g., DMSO).
- On each treatment day, prepare the final dosing solution by suspending the required amount of **TP-16** in 0.5% CMC-Na in PBS. Ensure a homogenous suspension.

c. Administration of **TP-16**:

- Once the tumor volume reaches approximately 100-200 mm^3 , randomize the mice into treatment and control groups.
- Administer **TP-16** orally via gavage at the desired dose (e.g., 37.5, 75, or 150 mg/kg).
- The control group should receive the vehicle (0.5% CMC-Na in PBS) on the same schedule.
- Administer the treatment daily for the duration of the study (e.g., 16 days).[3]

d. Combination Therapy with Anti-PD-1:

- For combination studies, administer **TP-16** as described above.

- Administer the anti-PD-1 antibody according to a standard protocol (e.g., intraperitoneal injection at a specified dose and schedule, such as 10 mg/kg every 3-4 days).

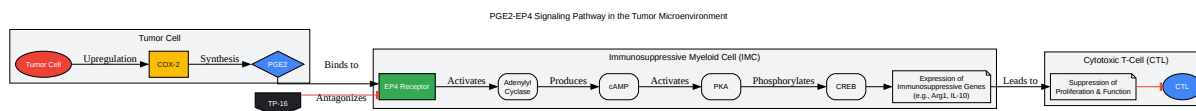
e. Efficacy Evaluation:

- Measure tumor volume with calipers every 2-3 days. Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Monitor the body weight of the mice to assess toxicity.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, flow cytometry).
- For survival studies, monitor mice until they reach a predetermined endpoint (e.g., tumor volume exceeding a certain size, or signs of morbidity).

3. Protocol for Mechanistic Studies (Flow Cytometry)

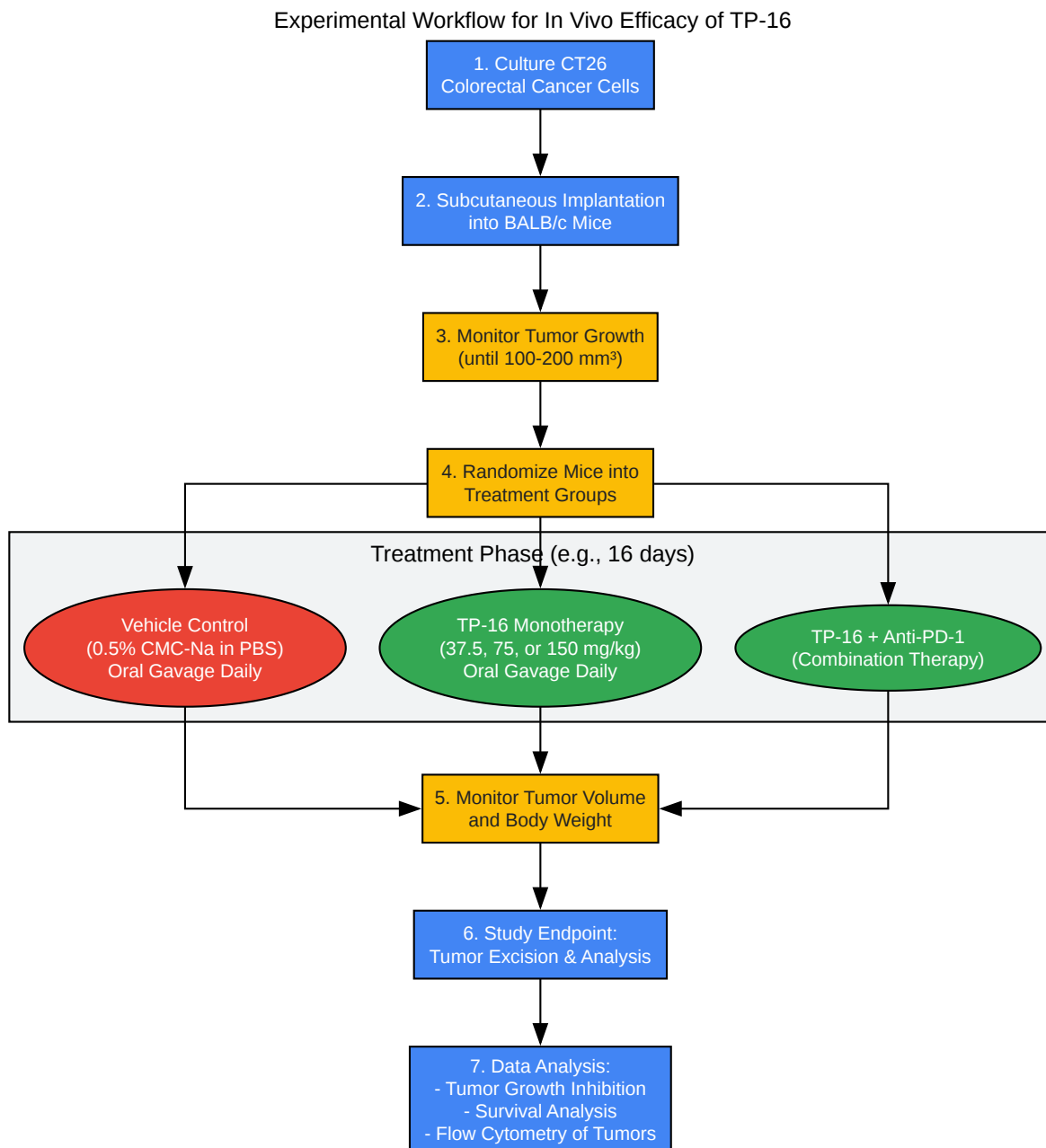
- Excise tumors from treated and control mice at the end of the efficacy study.
- Prepare single-cell suspensions from the tumors using standard enzymatic digestion and mechanical dissociation methods.
- Stain the cells with fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD8, Gr-1, F4/80) to identify different immune cell populations.
- Analyze the stained cells using a flow cytometer to quantify the infiltration of various immune cells, such as cytotoxic T-cells, macrophages, and MDSCs.

Mandatory Visualizations



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Caption: PGE2-EP4 signaling pathway and the mechanism of action of **TP-16**.



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Caption: Workflow for in vivo efficacy studies of **TP-16**.

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